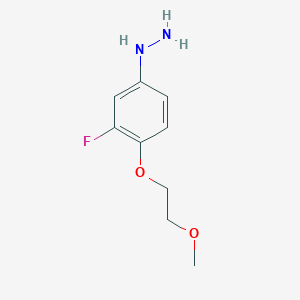

(3-Fluoro-4-(2-methoxyethoxy)phenyl)hydrazine

Description

(3-Fluoro-4-(2-methoxyethoxy)phenyl)hydrazine is a phenylhydrazine derivative featuring a fluorine atom at the 3-position and a 2-methoxyethoxy group at the 4-position of the aromatic ring. The fluorine substituent introduces electron-withdrawing effects, influencing reactivity in condensation and cyclization reactions, while the 2-methoxyethoxy group enhances solubility due to its ether linkage and hydrophilic nature. This compound is primarily utilized in pharmaceutical and agrochemical research as a precursor for synthesizing heterocyclic compounds, such as hydrazones and triazoles, which exhibit diverse biological activities .

Propriétés

Formule moléculaire |

C9H13FN2O2 |

|---|---|

Poids moléculaire |

200.21 g/mol |

Nom IUPAC |

[3-fluoro-4-(2-methoxyethoxy)phenyl]hydrazine |

InChI |

InChI=1S/C9H13FN2O2/c1-13-4-5-14-9-3-2-7(12-11)6-8(9)10/h2-3,6,12H,4-5,11H2,1H3 |

Clé InChI |

BEZVOXPLSDVDEN-UHFFFAOYSA-N |

SMILES canonique |

COCCOC1=C(C=C(C=C1)NN)F |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-4-(2-methoxyethoxy)phenyl)hydrazine typically involves the reaction of 3-fluoro-4-(2-methoxyethoxy)aniline with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the hydrazine derivative .

Industrial Production Methods

While specific industrial production methods for (3-Fluoro-4-(2-methoxyethoxy)phenyl)hydrazine are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

(3-Fluoro-4-(2-methoxyethoxy)phenyl)hydrazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding azides or nitroso derivatives.

Reduction: Reduction reactions can convert the hydrazine moiety to amines.

Substitution: The fluorine atom and methoxyethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.

Major Products Formed

Oxidation: Azides, nitroso derivatives.

Reduction: Amines.

Substitution: Various substituted phenyl derivatives.

Applications De Recherche Scientifique

(3-Fluoro-4-(2-methoxyethoxy)phenyl)hydrazine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of (3-Fluoro-4-(2-methoxyethoxy)phenyl)hydrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The fluorine atom and methoxyethoxy group may also contribute to the compound’s overall reactivity and binding affinity .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Hydrazine Derivatives

Substituent Effects on Physicochemical Properties

The substituents on the phenyl ring significantly alter solubility, stability, and reactivity. A comparative analysis is provided below:

Key Observations :

- The 2-methoxyethoxy group in the target compound improves aqueous solubility compared to alkyl (e.g., ethyl, methyl) or carbamoyl substituents .

- Fluorine at the 3-position (meta) directs electrophilic substitution reactions differently compared to fluorine at the 2-position (ortho) in (2-Fluoro-4-methylphenyl)hydrazine .

Hydrazone Formation

- Target Compound : Reacts with aldehydes/ketones to form hydrazones, as seen in analogous compounds like (E)-N′-(4-chlorobenzylidene)-2-(3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-ylthio)acetohydrazide (yield: 77%) .

- (2-Fluoro-4-methylphenyl)hydrazine hydrochloride may exhibit slower reaction kinetics due to steric hindrance from the methyl group .

Reduction and Cyclization

- Target Compound: Potential use in reducing nitro groups to amines, as demonstrated in benzimidazole derivatives (e.g., compound 14, 56% yield) .

- Comparison :

Activité Biologique

(3-Fluoro-4-(2-methoxyethoxy)phenyl)hydrazine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its synthesis, biological properties, and potential applications based on diverse research findings.

Chemical Structure and Synthesis

The compound (3-Fluoro-4-(2-methoxyethoxy)phenyl)hydrazine features a hydrazine moiety attached to a phenyl group that is further substituted with a fluorine atom and a methoxyethoxy group. The synthesis typically involves the reaction of 3-fluoro-4-nitrophenol with hydrazine derivatives, followed by reduction steps to yield the desired hydrazine compound.

Antibacterial Properties

Research indicates that compounds similar to (3-Fluoro-4-(2-methoxyethoxy)phenyl)hydrazine exhibit significant antibacterial activity. The presence of the sulfonamide group in related compounds has been shown to inhibit bacterial enzymes involved in folic acid synthesis, suggesting a potential mechanism for antibacterial action.

Table 1: Comparison of Biological Activities of Related Compounds

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 4-Amino-N-(thiazol-2-yl)benzenesulfonamide | Contains thiazole ring | Anticonvulsant properties | Enhances activity against specific targets |

| 3-Fluoro-N-(p-toluenesulfonyl)aniline | Fluorinated aniline derivative | Antibacterial activity | Increases lipophilicity |

| (3-Fluoro-4-(2-methoxyethoxy)phenyl)hydrazine | Hydrazine and fluorinated phenyl | Potential antibacterial activity | Unique substitution pattern |

Cytotoxicity and Antiproliferative Effects

Studies have evaluated the cytotoxic effects of hydrazine derivatives against various cancer cell lines. For instance, derivatives with similar structural motifs have shown promising antiproliferative activities, with IC50 values indicating effective inhibition of cell growth. The incorporation of electron-withdrawing groups like fluorine can enhance the bioactivity by improving the compound's interaction with biological targets .

Case Study: Evaluation of Cytotoxicity

In one study, several hydrazine derivatives were synthesized and tested against cancer cell lines. The results demonstrated that compounds with a similar structure to (3-Fluoro-4-(2-methoxyethoxy)phenyl)hydrazine exhibited varying degrees of cytotoxicity depending on their substituents. The most potent derivatives showed IC50 values in the low micromolar range, indicating significant potential for further development as anticancer agents .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of (3-Fluoro-4-(2-methoxyethoxy)phenyl)hydrazine. Modifications to the hydrazine moiety or the aromatic ring can lead to variations in potency and selectivity toward specific biological targets. For example, studies have shown that altering substituents on the phenyl ring can impact both lipophilicity and binding affinity, which are critical factors in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.